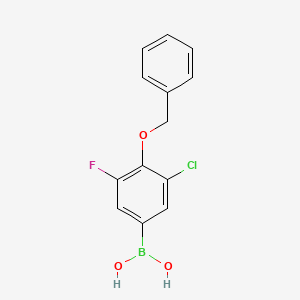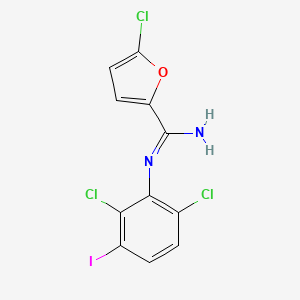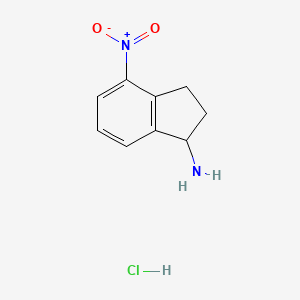
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
Descripción general
Descripción
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The effects of boronic acids and their derivatives can range from enzyme inhibition to modulation of receptor activity, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of boronic acids and their derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Substitution Reactions: The phenyl ring is functionalized with benzyloxy, chloro, and fluoro groups through a series of substitution reactions. These reactions often involve the use of reagents such as benzyl chloride, chlorinating agents, and fluorinating agents under controlled conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Catalysis: Utilizing catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Scale-Up: Adapting laboratory-scale procedures to industrial-scale production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Phenols: Formed through oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing drugs with enhanced efficacy and selectivity.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of benzyloxy.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic Acid: Features a formyl group, used in different synthetic applications.
Uniqueness
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is unique due to the combination of its substituents, which confer distinct reactivity and potential biological activity. The benzyloxy group provides steric bulk and electronic effects, while the chloro and fluoro groups enhance its chemical stability and reactivity.
Propiedades
IUPAC Name |
(3-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSEOVVBRATJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186259 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-08-6 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B3060203.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)












